molecular formula C7H4FNO3 B1344210 3-Fluoro-2-nitrobenzaldehyde CAS No. 872366-63-7

3-Fluoro-2-nitrobenzaldehyde

Cat. No. B1344210
M. Wt: 169.11 g/mol
InChI Key: RJXDOIOYJGQGQH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3 and a molecular weight of 169.11 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-nitrobenzaldehyde consists of a benzene ring with a fluoro group at the 3rd position, a nitro group at the 2nd position, and an aldehyde group . The InChI string is InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H .


Physical And Chemical Properties Analysis

3-Fluoro-2-nitrobenzaldehyde is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Cancer Treatment Research

  • Application Summary: 3-Fluoro-2-nitrobenzaldehyde and its derivatives have been studied for their potential use in the treatment of cancer .
  • Results or Outcomes: The specific results of these studies are not provided in the source. However, the fact that 3-Fluoro-2-nitrobenzaldehyde is being studied for this purpose suggests that it may have shown some promise in preliminary tests .

Organic Synthesis

  • Application Summary: 3-Fluoro-2-nitrobenzaldehyde is used as an important raw material and intermediate in organic synthesis .
  • Results or Outcomes: The outcomes would vary depending on the specific synthesis. In general, the use of 3-Fluoro-2-nitrobenzaldehyde as an intermediate can help chemists create a wide range of organic compounds .

Agrochemicals Production

  • Application Summary: 3-Fluoro-2-nitrobenzaldehyde is used in the production of agrochemicals .
  • Results or Outcomes: The use of 3-Fluoro-2-nitrobenzaldehyde can lead to the production of effective agrochemicals that can help improve crop yield and protect plants from pests and diseases .

Dyestuff Production

  • Application Summary: 3-Fluoro-2-nitrobenzaldehyde is used in the production of dyestuffs .
  • Results or Outcomes: The use of 3-Fluoro-2-nitrobenzaldehyde can lead to the production of vibrant and durable dyes that can be used in the textile industry .

Functional Group Conversion

  • Application Summary: 3-Fluoro-2-nitrobenzaldehyde can be used in functional group conversion experiments. For example, the reduction of the aldehyde group using sodium borohydride results in the production of an alcohol-containing product .
  • Methods of Application: The compound is subjected to a reduction reaction using sodium borohydride, resulting in the conversion of the aldehyde group to an alcohol group .
  • Results or Outcomes: The outcome of this process is the production of an alcohol-containing product from 3-Fluoro-2-nitrobenzaldehyde .

Preparation of Optionally Substituted Fluoro-Nitro-Benzaldehydes

  • Application Summary: 3-Fluoro-2-nitrobenzaldehyde can be used in the preparation of optionally substituted fluoro-nitro-benzaldehydes .
  • Methods of Application: The compound is reacted with optionally substituted halogeno-nitro-benzaldehydes and an alkali metal fluoride in an inert solvent .
  • Results or Outcomes: The outcome of this process is the production of optionally substituted fluoro-nitro-benzaldehydes .

Safety And Hazards

3-Fluoro-2-nitrobenzaldehyde is labeled with the GHS07 pictogram and has the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Fluoro-2-nitrobenzaldehyde are not mentioned in the search results, it is noted that derivatives of benzaldehyde are active in the production of bioactive agents, which have extensive usage in pharmaceuticals, cosmetics, and textiles . This suggests potential future research and industrial applications for 3-Fluoro-2-nitrobenzaldehyde.

properties

IUPAC Name

3-fluoro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDOIOYJGQGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625819
Record name 3-Fluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-nitrobenzaldehyde

CAS RN

872366-63-7
Record name 3-Fluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Chelucci, I Manca, GA Pinna - Tetrahedron letters, 2005 - Elsevier
A protocol for the synthesis of quinolines substituted on both pyridine and benzo-fused rings is reported. The method is based on the formylation of a substituted N-(tert-butoxycarbonyl)…
Number of citations: 22 www.sciencedirect.com

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